molecular formula C17H17Na2O7P B1194451 M410

M410

Cat. No.: B1194451
M. Wt: 410.27
InChI Key: IITOLTJSTUDQOB-WNCVTPEDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M410 is a synthetic vascular-disrupting agent (VDA) derived from combretastatin A4 (CA4), a natural microtubule-targeting compound. It functions by inhibiting tubulin polymerization, leading to cytoskeletal collapse in vascular endothelial cells, subsequent occlusion of tumor blood vessels, and ischemic necrosis of tumor tissues . Preclinical studies highlight its potent anti-angiogenic and anti-proliferative effects, with significant tumor growth inhibition observed in rabbit VX2 liver cancer models and human xenografts (e.g., LoVo colon cancer, HepG2 liver cancer) . Magnetic resonance imaging (MRI) biomarkers, such as apparent diffusion coefficient (ADC) and volume transfer constant (K<sup>trans</sup>), have been validated as non-invasive tools to monitor this compound-induced vascular disruption .

Properties

Molecular Formula

C17H17Na2O7P

Molecular Weight

410.27

IUPAC Name

sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate

InChI

InChI=1S/C17H19O7P.2Na/c1-21-14-8-13(9-15(11-14)22-2)5-4-12-6-7-16(23-3)17(10-12)24-25(18,19)20;;/h4-11H,1-3H3,(H2,18,19,20);;/q;2*+1/p-2/b5-4-;;

InChI Key

IITOLTJSTUDQOB-WNCVTPEDSA-L

SMILES

O=P([O-])([O-])OC1=CC(/C=C\C2=CC(OC)=CC(OC)=C2)=CC=C1OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in water, Soluble in DMSO.

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Synonyms

M410;  M-410;  M 410.

Origin of Product

United States

Comparison with Similar Compounds

M410 vs. CA4P (Combretastatin A4 Phosphate)

  • Structural Modifications : this compound is a (Z)-3,4′,5-trimethyl-isopentene-3′-o-phosphate disodium derivative of CA4, designed to enhance stability and reduce toxicity compared to CA4P .
  • Mechanistic Similarities : Both compounds inhibit tubulin polymerization, targeting vascular endothelial cells and inducing tumor necrosis .

This compound vs. M286 (Parent Compound)

  • Prodrug Activation : this compound acts as a prodrug for M286, its active metabolite. While M286 exhibits higher in vitro potency (e.g., IC50 of 11.6 nM vs. 39.0 nM in LoVo colon cancer cells), this compound demonstrates superior in vivo efficacy due to improved pharmacokinetics and bioavailability .

Efficacy and Toxicity Profiles

In Vitro Cytotoxicity

Compound Cell Line (IC50, nM) HUVEC (IC50, nM)
This compound LoVo: 39.0 ± 3.2; HepG2: 43.0 ± 2.6 17.5 ± 1.4
CA4P LoVo: ~40–50; HepG2: ~40–50 ~20–30*
M286 LoVo: 11.6 ± 0.6; HepG2: 22.2 ± 2.0 Not reported

*Data inferred from comparable studies .

  • Key Insight : this compound shows selective cytotoxicity against human umbilical vein endothelial cells (HUVECs), indicating its vascular-targeting specificity .

In Vivo Tumor Inhibition

Compound Model (Dose) Tumor Inhibition Rate Toxicity Observations
This compound LoVo xenograft (25 mg/kg) 44.3%* No significant toxicity
CA4P LoVo xenograft (25 mg/kg) 42.1%* Mild cardiovascular effects
This compound HepG2 (50 mg/kg, intratumoral) 61.9%* No toxicity observed

*P < 0.01 vs. controls .

  • Key Insight : this compound achieves comparable or superior tumor suppression vs. CA4P with a more favorable safety profile .

Imaging Biomarker Responses

MRI Parameters Post-Treatment

Biomarker This compound Response (vs. Control) CA4P Response*
ADC Values ↓ at 4 h, ↑ by day 4 (P < 0.05) Transient ↓, slower recovery
K<sup>trans</sup> ↓ 4 h–4 days (P < 0.05) Similar initial ↓, faster rebound
  • ADC : Reflects cellular edema (early ↓) followed by necrosis (later ↑).
  • K<sup>trans</sup> : Indicates reduced vascular permeability and blood flow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
M410
Reactant of Route 2
Reactant of Route 2
M410

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.